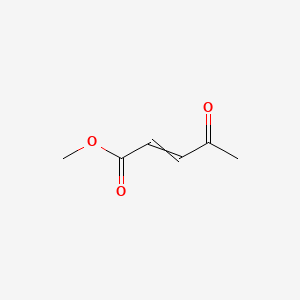

Methyl 4-oxopent-2-enoate

Description

Methyl 4-oxopent-2-enoate (IUPAC name: methyl (E)-4-oxopent-2-enoate) is an α,β-unsaturated γ-keto ester with the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol . Its structure features a conjugated enone system (C=C and C=O groups) and a methyl ester moiety, contributing to its reactivity in organic transformations. The compound is identified by CAS number 2833-24-1 and ChemSpider ID 469431 . It is typically stored under dry, sealed conditions at 2–8°C to maintain stability .

This compound is widely utilized in cycloadditions, Michael additions, and as a precursor in synthetic organic chemistry due to its electron-deficient double bond and keto functionality . Its reactivity is influenced by the conjugation between the carbonyl and ester groups, making it a versatile intermediate in heterocycle synthesis and catalysis.

Properties

IUPAC Name |

methyl 4-oxopent-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-5(7)3-4-6(8)9-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVNZYODMKSEPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941289 | |

| Record name | Methyl 4-oxopent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19522-27-1 | |

| Record name | Methyl 4-oxopent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Ethyl vs. Methyl Esters

Ethyl (E)-4-oxopent-2-enoate (C₇H₁₀O₃), an ethyl ester analogue, shares the same conjugated enone system but differs in ester group size. Key comparisons:

- Synthesis Yield : Ethyl derivatives are synthesized in moderate yields (51–58%) via acid-catalyzed esterification or cyclodimerization , whereas methyl esters are typically obtained in comparable yields but require milder conditions due to lower steric hindrance.

- Reactivity : The ethyl ester’s bulkier group slightly reduces electrophilicity at the β-carbon compared to the methyl ester, as evidenced by slower reaction rates in Michael additions .

- Spectroscopic Data :

Substituent-Modified Derivatives

- Ethyl (E)-3-(4-chlorophenyl)-4-oxopent-2-enoate: Structure: A chloroaryl substituent at the β-position enhances electron-withdrawing effects, increasing reactivity in nucleophilic attacks. Synthesis: Lower yield (37%) due to steric and electronic challenges in introducing the chloro group .

- Ethyl 3-methyl-4-oxopent-2-enoate (C₈H₁₂O₃): Structure: A methyl branch at C3 introduces steric hindrance, reducing regioselectivity in cycloadditions .

Unsaturated System Variants

- Methyl 4-oxopent-2-ynoate (CAS 41726-06-1): Structure: The alkyne (C≡C) replaces the alkene, drastically altering reactivity. The triple bond increases electrophilicity but reduces stability, limiting its use in aqueous conditions .

- tert-Butyl 4-oxopent-2-enoate (CAS 53143-26-3): Structure: The bulky tert-butyl group stabilizes the ester against hydrolysis but reduces solubility in polar solvents .

Reactivity and Application Comparison

Key Research Findings

- Michael Addition Selectivity: this compound produces aldol adducts (79%) alongside Michael adducts (17%) under TiCl₄ catalysis, highlighting competing reaction pathways .

- Stereochemical Influence: Ethyl (E)-4-oxopent-2-enoate’s trans configuration enhances conjugation, improving UV absorption properties compared to cis isomers .

- Derivative Stability: Trifluoro-substituted derivatives (e.g., ethyl 5,5,5-trifluoro-4-oxopent-2-enoate) exhibit enhanced thermal stability due to strong C-F bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.